molecular formula C9H9BrO3 B11745363 1-(3-bromo-4-hydroxy-5-methoxyphenyl)Ethanone

1-(3-bromo-4-hydroxy-5-methoxyphenyl)Ethanone

Cat. No.: B11745363
M. Wt: 245.07 g/mol
InChI Key: MHDBGUWHPJEHNN-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)Ethanone is a brominated and methoxyphenyl acetophenone derivative with the CAS Number 103653-14-1 and molecular formula C9H9BrO3 . It serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This compound is characterized by the presence of multiple functional groups—a bromo substituent, a hydroxy group, a methoxy group, and a ketone—which make it a versatile precursor for the synthesis of more complex molecules . For instance, research has demonstrated the application of this specific compound as a key starting material in the multi-step synthesis of complex heterocyclic systems, such as xanthene diones, which are of interest in material and pharmaceutical sciences . As a high-purity chemical building block, it is intended for use in laboratory research and chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,1-2H3

InChI Key

MHDBGUWHPJEHNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

    Reaction Conditions: The compound can be synthesized through a series of reactions including bromination, hydroxylation, and methoxylation under controlled conditions.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry
In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

2. Biological Activity
Research indicates that 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone exhibits potential biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents.
  • Antioxidant Activity : Preliminary studies indicate that it can scavenge free radicals, which may help in protecting against oxidative stress-related diseases.
  • Cytotoxicity Studies : It has demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

3. Medical Applications
Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development : Its interactions with specific molecular targets suggest potential roles in treating diseases related to oxidative stress and inflammation. For instance, studies have shown that it can inhibit matrix metalloproteinase-9 (MMP-9), which is implicated in cancer progression .

Table 1: Biological Activities of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethanone

Activity TypeFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; protective against oxidative stress
CytotoxicitySelective toxicity towards cancer cells; induces apoptosis
MMP-9 InhibitionSuppresses MMP-9 activity; potential in cancer therapy

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 10 to 50 µg/mL .
  • Antioxidant Evaluation : Research in Food Chemistry assessed the antioxidant capacity of similar compounds, revealing enhanced radical scavenging abilities due to structural modifications .
  • Cytotoxic Effects : A study reported that compounds similar to 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone caused significant reductions in cell viability in breast cancer cell lines, highlighting their potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)Ethanone - Br (3), OH (4), OMe (5) C₉H₉BrO₃ 245.07 Moderate solubility in ethanol, mp ~120–125°C
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)Ethanone 39503-61-2 Br (5), OH (2), OMe (4) C₉H₉BrO₃ 245.07 High solubility in DCM, mp ~110–115°C
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)Ethanone 37113-61-4 Br (3), OH (2), OMe (5) C₉H₉BrO₃ 245.07 Low solubility in water, mp ~130–135°C
1-(3-Bromo-4-hydroxy-5-methylphenyl)Ethanone 127923-55-1 Br (3), OH (4), Me (5) C₉H₉BrO₂ 229.07 mp ~140–145°C, stable under UV

Table 2: Reactivity Comparison

Compound Electrophilic Substitution Site Preferred Reaction Conditions
Target Compound 6-position (para to Br) Friedel-Crafts alkylation in HNO₃
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)Ethanone 3-position (ortho to OH) Bromination in CHCl₃
1-(3-Bromo-4-hydroxy-5-methylphenyl)Ethanone 2-position (ortho to Me) Nitration in H₂SO₄

Research Findings

  • Synthetic Accessibility: Bromination of precursor acetophenones is highly position-sensitive. For example, the target compound requires careful control of bromine addition to avoid over-halogenation, unlike its 5-bromo analog, which forms quantitatively in methylene chloride .
  • Biological Activity : Hydroxyl and methoxy groups enhance antioxidant properties. The target compound’s 4-OH group shows 20% higher free radical scavenging activity than 2-OH analogs in DPPH assays .
  • Thermal Stability : Methoxy groups reduce thermal degradation rates. TGA analysis shows the target compound decomposes at 250°C, whereas the methyl analog (CAS 127923-55-1) degrades at 220°C .

Biological Activity

1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone, also known as SE1, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone typically involves the bromination of 4-hydroxy-5-methoxyacetophenone. The reaction conditions usually include the use of bromine or a brominating agent in an organic solvent. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antitumor Activity

Research indicates that 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the migration and invasion of various cancer cell lines, including human fibrosarcoma HT1080 cells. The compound's mechanism involves the inhibition of matrix metalloproteinase-9 (MMP-9), which plays a critical role in tumor metastasis.

Key Findings:

  • MMP-9 Inhibition: SE1 potently inhibits gelatin digestion by MMP-9 induced by phorbol 12-myristate 13-acetate (PMA), as shown in dose-dependent assays .
  • Cell Migration: The compound reduces the migration of cancer cells, indicating its potential as a therapeutic agent against metastasis .

Anti-inflammatory Effects

In addition to its antitumor activity, SE1 has been reported to suppress pro-inflammatory responses. Studies highlight its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Mechanism of Action:

  • Signaling Pathways: SE1 significantly suppresses the phosphorylation of p38 kinase and JNK, which are crucial for inflammatory responses. This modulation leads to decreased expression of pro-inflammatory cytokines .
  • Molecular Interaction: Molecular docking studies suggest that SE1 interacts with specific residues in MMP-9, enhancing its inhibitory effects through hydrogen bonding interactions .

Data Tables

Biological Activity Effect Mechanism
AntitumorInhibition of HT1080 cell migrationMMP-9 inhibition
Anti-inflammatorySuppression of pro-inflammatory cytokinesModulation of NF-κB and MAPK pathways

Case Studies

One notable study conducted on SE1 involved its application in a model of human fibrosarcoma. In this study:

  • Objective: To evaluate the anti-metastatic potential of SE1.
  • Method: In vitro assays measured cell migration and invasion in response to SE1 treatment.
  • Results: A significant reduction in both migration and invasion was observed, correlating with decreased MMP-9 activity.

Q & A

Q. How is 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone structurally characterized in academic research?

Structural characterization typically involves single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions. For example, analogous brominated ethanones are analyzed using SHELX programs (e.g., SHELXL for refinement) . Additional methods include NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry for molecular weight validation. The compound’s ChemSpider ID (3800153) and monoisotopic mass (243.9735 g/mol) are critical for cross-referencing spectral data .

Q. What are the recommended synthetic routes for 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone?

A common approach involves condensation reactions between brominated hydroxy-methoxybenzaldehyde derivatives and acetylated amines or ketones. For instance, 3-bromo-2-hydroxybenzaldehyde has been reacted with 1-(4-aminophenyl)ethanone in ethanol under reflux (328 K, 10 hours) to form structurally similar compounds, followed by recrystallization for purity . Adjustments to solvent polarity (e.g., ethanol vs. acetonitrile) and reaction time may optimize yield.

Q. How should researchers handle discrepancies in spectroscopic data during compound validation?

Contradictions in NMR or mass spectra may arise from residual solvents, tautomerism, or impurities. Multi-technique validation is advised:

  • Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for IR/UV-Vis spectra) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.
  • Re-examine crystallization conditions to eliminate solvent interference .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) enhance the study of this compound’s solid-state properties?

SHELXL enables refinement of anisotropic displacement parameters and hydrogen bonding networks, critical for understanding intermolecular interactions. For visualization, ORTEP-3 generates thermal ellipsoid diagrams to highlight disorder or dynamic behavior in crystals . Advanced applications include analyzing π-π stacking or halogen bonding (Br···O interactions), which influence material stability .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Replace bromine with other halogens (e.g., Cl, I) or modify methoxy/hydroxy groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use docking studies to identify key interactions (e.g., bromine as a hydrogen bond acceptor in enzyme binding pockets) .
  • Comparative assays : Test antioxidant (DPPH assay) or anticancer (MTT assay) activity against structurally similar ethanones (e.g., thiophene or pyrazine derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line specificity, concentration ranges). Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility.
  • Control benchmarking : Compare results with known reference compounds (e.g., doxorubicin for anticancer studies) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in substituent-driven activity .

Q. What advanced techniques are used to study the compound’s reactivity under catalytic conditions?

  • Palladacycle catalysis : Cyclometalated palladium complexes (e.g., pyrazole-based) can facilitate cross-coupling reactions involving the bromine substituent .
  • DFT calculations : Predict reaction pathways (e.g., bromine displacement kinetics) and transition states using Gaussian or ORCA software .

Safety and Compliance

Q. What safety protocols are essential for handling brominated ethanones in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility or dust generation .
  • Waste disposal : Follow halogenated waste guidelines (e.g., neutralization before disposal) .

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